Aurmillone (CAS 68415-32-7): A Comprehensive Technical Guide on Physicochemical Profiling, Extraction, and Pharmacological Potential
Aurmillone (CAS 68415-32-7): A Comprehensive Technical Guide on Physicochemical Profiling, Extraction, and Pharmacological Potential
Executive Summary
Aurmillone (CAS No. 68415-32-7) is a naturally occurring, highly functionalized prenylated isoflavone first isolated from the seeds of Millettia auriculata[1]. Characterized by its unique structural motif—a chromen-4-one core decorated with a prenyloxy group, a methoxy group, and multiple hydroxyls—Aurmillone has garnered significant attention in pharmacognosy and drug discovery. This whitepaper provides an in-depth analysis of its molecular properties, self-validating extraction methodologies, and emerging biological activities, serving as a definitive resource for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Aurmillone's biological reactivity and pharmacokinetic profile are dictated by its precise molecular architecture. The compound is formally known as 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one[2].
The presence of the lipophilic prenyloxy chain at the C4' position significantly enhances its cell membrane permeability compared to non-prenylated isoflavones. Concurrently, the hydroxyl groups at C5 and C7 provide essential hydrogen-bond donating sites critical for target protein binding and reactive oxygen species (ROS) scavenging[3].
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and computed properties of Aurmillone[2]:
| Property | Value | Scientific Significance |
| CAS Registry Number | 68415-32-7 | Unique chemical identifier for literature and patent retrieval. |
| Molecular Formula | C₂₁H₂₀O₆ | Indicates a high degree of unsaturation and oxygenation. |
| Molecular Weight | 368.4 g/mol | Falls within the Lipinski Rule of 5 optimal range for oral bioavailability. |
| Monoisotopic Mass | 368.12598 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |
| Topological Polar Surface Area (TPSA) | 85.2 Ų | Suggests good intestinal absorption and potential blood-brain barrier permeability. |
| IUPAC Name | 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one | Defines the exact substitution pattern on the isoflavone backbone. |
Pharmacological & Biological Activities
Aurmillone exhibits a multi-target pharmacological profile, largely attributed to its electron-rich aromatic system and prenyl moiety.
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Antiviral Potential (Dengue NS2B/NS3 Protease Inhibition): In-silico molecular docking studies have identified Aurmillone and related flavonoids as promising inhibitors of the Dengue virus NS2B/NS3 protease complex[4]. The hydroxyl groups of Aurmillone are hypothesized to form stable hydrogen bonds with the catalytic triad of the protease, thereby hindering viral polyprotein cleavage and replication[4].
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Antioxidant Capacity: Extracts containing Aurmillone from Crotalaria burhia have demonstrated significant free radical scavenging abilities in DPPH, ABTS, and FRAP assays[3]. The mechanism relies on the ability of the phenolic hydroxyls to donate electrons to reactive oxygen species, forming a stable, resonance-delocalized phenoxy radical[5].
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Antiplasmodial Activity: Isoflavones isolated from the Millettia genus, including Aurmillone, have been investigated for their ability to disrupt the lifecycle of Plasmodium species, making them lead candidates for antimalarial drug development.
Mechanistic Pathway Visualization
Proposed mechanism of Aurmillone in viral protease inhibition and ROS scavenging.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols detail the extraction, isolation, and analytical quantification of Aurmillone. Each step is grounded in chemical causality.
Protocol 1: Extraction and Isolation from Millettia Species
Causality Check: Traditional hot extraction methods can thermally degrade the sensitive prenyl double bond. Therefore, cold percolation is mandated.
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Matrix Preparation: Pulverize 500 g of dried Millettia auriculata seeds or Crotalaria burhia roots into a fine powder to maximize the solvent-accessible surface area.
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Cold Percolation: Macerate the biomass in 2.0 L of a Dichloromethane/Methanol (CH₂Cl₂/MeOH, 1:1 v/v) mixture for 72 hours at 25°C.
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Why this solvent system? CH₂Cl₂ efficiently solvates the lipophilic prenyloxy and methoxy groups, while MeOH disrupts hydrogen bonding in the plant matrix and stabilizes the polar hydroxyl groups at C5 and C7, ensuring a comprehensive extraction yield.
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Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure (≤ 40°C) using a rotary evaporator to yield the crude extract.
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Fractionation: Subject the crude extract to silica gel (230-400 mesh) column chromatography. Elute using a step-gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50).
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Purification: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Pool the isoflavonoid-rich fractions and purify via preparative HPLC (C18 column, H₂O/Acetonitrile gradient) to isolate pure Aurmillone.
Protocol 2: UHPLC-MS Secondary Metabolomics Profiling
Causality Check: To definitively identify Aurmillone in complex matrices, high-resolution mass spectrometry coupled with ultra-high-performance liquid chromatography is required[5].
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Sample Preparation: Dissolve 1 mg of the purified fraction in 1 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter to prevent column clogging.
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Chromatographic Separation: Inject 2 µL of the sample onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase consisting of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid) operating on a 15-minute gradient.
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Ionization Strategy (ESI+): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Why ESI+? The chromen-4-one core of Aurmillone features a highly conjugated ketone oxygen that readily accepts a proton in the acidic environment provided by the formic acid, forming a stable [M+H]⁺ ion.
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Data Validation: Extract the ion chromatogram for the exact m/z 369.133 (corresponding to [M+H]⁺ of 368.12598 Da)[2]. Confirm the identity by analyzing the MS/MS fragmentation pattern, specifically looking for the neutral loss of the prenyl group (-68 Da) and the methoxy radical (-31 Da), which are diagnostic for this structural class.
References
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Title: Aurmillone | C21H20O6 | CID 44257365 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
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Title: A new phenolic compound with anticancer activity from the wood of Millettia leucantha Source: ResearchGate (researchgate.net) URL: [Link]
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Title: In-silico identification and evaluation of plant flavonoids as dengue NS2B/NS3 protease inhibitors using molecular docking Source: Pakistan Journal of Pharmaceutical Sciences (pjps.pk) URL: [Link]
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Title: A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham Source: PubMed Central (nih.gov) URL: [Link]
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Title: Phytochemical Investigation Of The Roots Of Millettia Usaramensis Subspecies Usaramensis For Antiplasmodial Principles Source: University of Nairobi (uonbi.ac.ke) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aurmillone | C21H20O6 | CID 44257365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. ricerca.unich.it [ricerca.unich.it]
